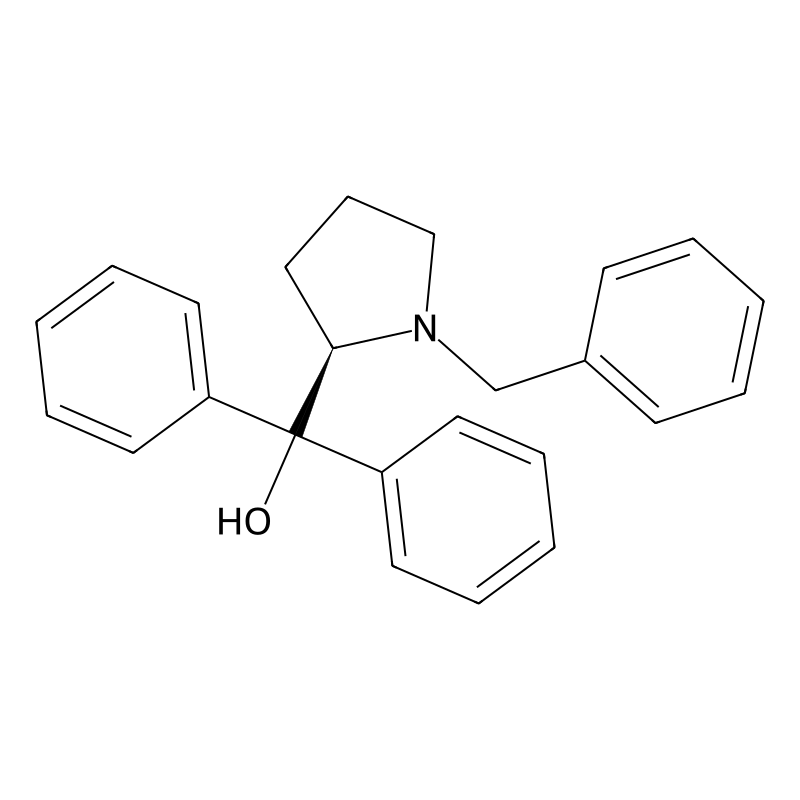(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Catalysis:
(R)-BDPM serves as a chiral, enantioselective reagent for the cyanosilylation of alcohols. PubChem, National Institutes of Health: ) This reaction plays a crucial role in the synthesis of optically active cyanohydrins, valuable intermediates in the preparation of pharmaceuticals and other biologically active compounds. ScienceDirect, Asymmetric Catalysis of Cyanosilylation Reactions
(R)-BDPM demonstrates high enantioselectivity, meaning it preferentially yields one specific stereoisomer of the product, crucial for achieving desired functionalities and properties in drug development. Wiley Online Library, Enantioselective Cyanosilylation of Aromatic Aldehydes Using Chiral (R)-1-Benzylpyrrolidin-2-yl)diphenylmethanol
Medicinal Chemistry:
(R)-BDPM is being explored for its potential therapeutic applications. Studies suggest its ability to modulate neurotransmitter activity and interact with ion channels, potentially making it valuable in developing drugs for neurological disorders and other diseases. Journal of Medicinal Chemistry, Design, Synthesis, and Pharmacological Evaluation of Novel 1-Benzylpyrrolidin-2-yl-Diarylmethanol Derivatives as Potential Calcium Channel Blockers
However, further research is necessary to fully understand the pharmacokinetic and pharmacodynamic properties of (R)-BDPM for its potential clinical translation.
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a diphenylmethanol moiety. Its molecular formula is C24H25NO, and it has a molecular weight of 373.46 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a chiral building block in the synthesis of various pharmaceuticals and biologically active molecules .
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to yield alcohols through hydrogenation in the presence of palladium catalysts.
- Substitution: Nucleophilic substitution reactions can occur at the benzyl group, allowing for the introduction of various nucleophiles like halides or amines.
Types of ReactionsReaction Type Reagents/Conditions Products Formed Oxidation Potassium permanganate Ketones or carboxylic acids Reduction Hydrogen gas with palladium catalyst Alcohols Substitution Halides or amines with a base Substituted pyrrolidine derivatives
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Hydrogen gas with palladium catalyst | Alcohols |
| Substitution | Halides or amines with a base | Substituted pyrrolidine derivatives |
Research indicates that (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol exhibits significant biological activity. It has been investigated for its potential as a ligand in receptor binding studies, suggesting its role in modulating biological pathways. The compound's chiral nature may enhance its selectivity and efficacy in pharmacological applications, making it a candidate for drug development .
The synthesis of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol typically involves the following steps:
- Formation of the Pyrrolidine Ring: The reaction of (R)-2-pyrrolidone with benzyl bromide in the presence of a base (such as potassium carbonate) forms the chiral pyrrolidine derivative.
- Addition of Diphenylmethanol: The resulting intermediate is then reacted with diphenylmethanol under reflux conditions, often using solvents like dichloromethane or toluene to facilitate the reaction.
- Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. This method allows for better control over reaction parameters and scalability.
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol has diverse applications across various fields:
- Chemistry: It serves as a chiral building block in organic synthesis.
- Biology: The compound is explored for its potential therapeutic effects and as a ligand in receptor studies.
- Medicine: Its pharmacological properties make it valuable in drug development.
- Industry: It is used as an intermediate in chemical manufacturing and the development of new materials .
Studies have shown that (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol interacts with various biological receptors, potentially influencing signaling pathways. Its ability to act as a ligand suggests that it may play a role in drug-receptor interactions, making it an important compound for further pharmacological research .
Several compounds share structural similarities with (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol:
- (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol: A stereoisomer with different biological activity due to its configuration.
- (R)-(1-Benzylpyrrolidin-2-yl)methanol: Lacks the diphenyl group, potentially altering its reactivity and biological properties.
- (R)-(1-Benzylpyrrolidin-2-yl)phenylmethanol: Contains only one phenyl group, which may influence its pharmacokinetic profile.
Uniqueness
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol stands out due to its specific chiral configuration and the presence of both a benzyl group and a diphenylmethanol moiety. This combination imparts distinct chemical and biological properties that are valuable for various applications, particularly in medicinal chemistry and organic synthesis.








